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Abstract

Sodium p-cresolate, the sodium salt of p-cresol, is a compound with applications in various
chemical and pharmaceutical domains. A thorough understanding of its solid-state structure is
paramount for elucidating its physicochemical properties and predicting its behavior in different
formulations. This technical guide addresses the methodology for the crystal structure analysis
of sodium p-cresolate. While a definitive, publicly available crystal structure for sodium p-
cresolate has not been identified in prominent crystallographic databases, this document
provides a comprehensive, hypothetical framework for its structural determination using single-
crystal X-ray diffraction. It outlines detailed experimental protocols, from synthesis and
crystallization to data collection and structure refinement, and presents a generalized workflow.
This guide is intended to serve as a practical resource for researchers undertaking the
structural characterization of sodium p-cresolate or similar organic salts.

Introduction to Sodium p-Cresolate

Sodium p-cresolate (sodium 4-methylphenoxide) is an organic salt with the chemical formula
C7H7NaO. It typically presents as a white crystalline solid and is soluble in water and ethanol.
[1] The compound is formed by the reaction of p-cresol with sodium hydroxide.[1] Its
applications are diverse, ranging from its use as a surfactant and emulsifier to an intermediate
in the synthesis of pharmaceuticals and other fine chemicals. In the context of drug
development, understanding the solid-state structure of active pharmaceutical ingredients
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(APIs) and their salts is critical for controlling properties such as solubility, stability, and
bioavailability.

Hypothetical Crystal Structure Data

As of the date of this publication, specific crystallographic data for sodium p-cresolate is not
available in the public domain. However, a typical crystal structure determination would yield
the following quantitative data, which is presented here as a template for what researchers

might expect to obtain.

Table 1: Hypothetical Crystallographic Data for Sodium
p-Cresolate
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Parameter Hypothetical Value
Chemical Formula C7H7NaO
Formula Weight 130.12 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 10.543(2)

b (A) 8.215(1)

c (A 15.321(3)

a (°) 90

B () 109.54(1)

y (®) 90

Volume (A3) 1250.4(4)

4 8

Calculated Density (g/cm3) 1.382
Absorption Coeff. (mm™1) 0.154

F(000) 544

Crystal Size (mm3)

0.25x0.20x 0.15

Theta range for data collection (°)

2.5t028.0

Reflections collected

10500

Independent reflections

2870 [R(int) = 0.035]

Goodness-of-fit on F2

1.05

Final R indices [I>20(])]

R1 =0.045, wR2 = 0.115

R indices (all data)

R1=0.062, wR2 =0.128
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Table 2: Hypothetical Selected Bond Lengths and

Angles
Bond/Angle Length (A) / Angle (°)
Nal - O1 2.354(2)
Cc1-01 1.305(3)
Cil-C2 1.401(4)
C4-C7 1.512(4)
01-Cl-C2 121.5(2)
C2-C1-C6 118.0(3)
Nal-O1-C1 135.8(1)

Experimental Protocols

The following sections detail the standard experimental procedures for the synthesis,
crystallization, and crystal structure determination of a compound like sodium p-cresolate.

Synthesis and Crystallization

¢ Synthesis: Sodium p-cresolate can be synthesized by reacting equimolar amounts of p-
cresol and sodium hydroxide in a suitable solvent, such as ethanol or water. The reaction
mixture is typically stirred at room temperature until the p-cresol is fully deprotonated.

o Crystallization: High-quality single crystals suitable for X-ray diffraction are crucial.[1][2]
Common crystallization techniques include:

o Slow Evaporation: The reaction mixture is filtered, and the resulting solution is left
undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

o Solvent Diffusion: A solution of sodium p-cresolate in a good solvent is carefully layered
with a miscible anti-solvent in which the compound is poorly soluble. Crystals form at the
interface of the two solvents.
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o Cooling Crystallization: A saturated solution of the compound at an elevated temperature
is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Data Collection

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a
microscope and mounted on a goniometer head.[3]

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data
collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal
vibrations of the atoms. The instrument uses a monochromatic X-ray source (e.g., Mo Ka, A
=0.71073 A) to irradiate the crystal. The crystal is rotated, and the diffraction pattern is
recorded on a detector.[2] A complete dataset is collected over a range of crystal
orientations.[4]

Structure Solution and Refinement

Data Reduction: The raw diffraction data is processed to correct for experimental factors
such as background scattering, Lorentz, and polarization effects. The intensities of the
reflections are integrated.

Structure Solution: The "phase problem" in crystallography arises because the phases of the
diffracted X-rays are not directly measured.[3] For small molecules like sodium p-cresolate,
direct methods are typically used to determine the initial positions of the atoms.[2] This is
often accomplished using software such as SHELXS or SIR.[5]

Structure Refinement: The initial atomic model is refined against the experimental data using
a least-squares method.[6] This iterative process adjusts the atomic coordinates, and
thermal parameters to minimize the difference between the observed and calculated
structure factors. This is typically performed with software like SHELXL or CRYSTALS.[5]
Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Visualizations
Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction

analysis.
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Caption: General workflow for single-crystal X-ray analysis.
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Conclusion

While the definitive crystal structure of sodium p-cresolate remains to be publicly reported,
this guide provides a robust and detailed framework for its determination. The outlined
protocols for synthesis, crystallization, data collection, and structure refinement are based on
established crystallographic methods and are broadly applicable to the structural analysis of
similar small organic molecules. A thorough understanding of the three-dimensional atomic
arrangement within sodium p-cresolate will be invaluable for controlling its material properties
and optimizing its performance in various applications, particularly in the pharmaceutical
industry. The provided workflow and data templates serve as a practical resource for
researchers aiming to elucidate the solid-state structure of this and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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